9-Hydroxyolivacine

Descripción

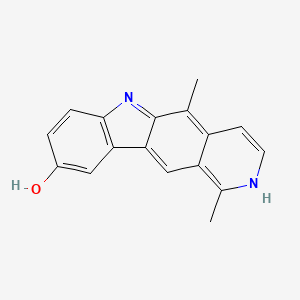

9-Hydroxyolivacine is a hydroxylated derivative of olivacine, a pyrido[4,3-b]carbazole alkaloid with demonstrated antitumor activity. The hydroxyl group at the C-9 position significantly enhances its cytotoxicity compared to the parent compound. Studies highlight its potent inhibitory effects against cancer cell lines, particularly under hypoxic conditions, which are characteristic of aggressive tumors. For example, this compound exhibits an IC50 of 0.06 µM against murine leukemia L1210 cells, compared to olivacine’s IC50 of 2.03 µM under similar conditions .

Propiedades

Número CAS |

70173-18-1 |

|---|---|

Fórmula molecular |

C17H14N2O |

Peso molecular |

262.3 g/mol |

Nombre IUPAC |

1,5-dimethyl-2H-pyrido[4,3-b]carbazol-9-ol |

InChI |

InChI=1S/C17H14N2O/c1-9-12-5-6-18-10(2)13(12)8-15-14-7-11(20)3-4-16(14)19-17(9)15/h3-8,18,20H,1-2H3 |

Clave InChI |

PDZYCHPUEHORER-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)O)C |

SMILES canónico |

CC1=C2C=CNC(=C2C=C3C1=NC4=C3C=C(C=C4)O)C |

Otros números CAS |

70173-18-1 |

Sinónimos |

9-hydroxyolivacine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Olivacine

Olivacine (IC50 = 2.03 µM against L1210) serves as the foundational structure for derivatives like 9-Hydroxyolivacine. Key differences include:

- C-9 Hydroxylation : The addition of a hydroxyl group at C-9 reduces the IC50 by ~34-fold, indicating enhanced DNA intercalation or topoisomerase inhibition .

- Mechanistic Profile: Unlike olivacine, this compound shows activity in both normoxic and hypoxic environments, making it suitable for targeting tumor microenvironments .

Comparison with Pazellipticine (9-Aza Derivative)

Pazellipticine (compound 4), a 9-aza derivative of olivacine, replaces the C-9 carbon with nitrogen. While its IC50 against L1210 is comparable to this compound (~0.06 µM), further modifications (e.g., adding a ((diethylamino)propyl)amine moiety at C-1) are predicted to enhance its activity . Notably, pazellipticine exhibits lower toxicity than ellipticine analogs, suggesting improved therapeutic indices .

Comparison with 8-Hydroxyolivacine and Methoxy Derivatives

- 8-Hydroxyolivacine : This positional isomer (hydroxyl at C-8 instead of C-9) shows reduced potency (IC50 = 1.79 µM against L1210), underscoring the critical role of the C-9 hydroxyl group .

- Methoxy Derivatives : 9-Methoxyolivacine (MIC90 = 1.5 µM against Mycobacterium tuberculosis) retains bioactivity but is less potent in antitumor assays compared to this compound .

Comparison with S16020 (Compound 9)

S16020, a derivative with a ((diethylamino)propyl)amino substituent at C-1 and hydroxyl at C-9, demonstrates superior activity (IC50 = 0.0041 µM against L1210), making it ~15-fold more potent than this compound . This highlights the synergistic effect of combining C-9 hydroxylation with C-1 functionalization.

Other Derivatives and Structural Modifications

- C-3 Nitrogen Substitution: Derivatives like compound 28 (4-nitro-imidazole at C-1) show hypoxia-selective activity (IC50 = 1.79 µM under hypoxic vs. 4.74 µM in normoxia for A549 cells), suggesting utility in oxygen-deprived tumors .

- Azo-Olivacine Derivatives : These compounds, such as pazellipticine, leverage nitrogen substitutions to improve DNA binding and reduce off-target toxicity .

Broader Bioactivity Considerations

Beyond antitumor effects, this compound derivatives exhibit antimicrobial activity. For instance, 9-methoxyolivacine inhibits Mycobacterium tuberculosis (MIC90 = 1.5 µM), demonstrating the versatility of olivacine-based scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.